6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid
Overview
Description
6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3,5-bis(trifluoromethyl)benzene as a starting material, which undergoes a series of reactions to introduce the picolinic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used[4][4].
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted phenyl derivatives and picolinic acid derivatives. Examples include:
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness
6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid is unique due to the combination of trifluoromethyl groups and the picolinic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications .
Properties
IUPAC Name |
6-[3,5-bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO2/c15-13(16,17)8-4-7(5-9(6-8)14(18,19)20)10-2-1-3-11(21-10)12(22)23/h1-6H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSFCKHPCIOJSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647067 | |
Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887982-70-9 | |
Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.